molecular formula C11H16O3 B13213175 5-(2,2-Dimethylpropyl)-2-methylfuran-3-carboxylic acid

5-(2,2-Dimethylpropyl)-2-methylfuran-3-carboxylic acid

Cat. No.: B13213175
M. Wt: 196.24 g/mol
InChI Key: UMAYWENMTXRWDT-UHFFFAOYSA-N
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Description

5-(2,2-Dimethylpropyl)-2-methylfuran-3-carboxylic acid is an organic compound with a unique structure that includes a furan ring substituted with a carboxylic acid group and a 2,2-dimethylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Dimethylpropyl)-2-methylfuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of a furan derivative followed by carboxylation. For instance, starting with 2-methylfuran, the introduction of the 2,2-dimethylpropyl group can be accomplished using a Friedel-Crafts alkylation reaction. The resulting intermediate can then be oxidized to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Dimethylpropyl)-2-methylfuran-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: The carboxylic acid group can be reduced to an alcohol or other derivatives.

    Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of furan-3-carboxylic acid derivatives, while reduction can yield alcohols or other reduced forms of the compound.

Scientific Research Applications

5-(2,2-Dimethylpropyl)-2-methylfuran-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2,2-Dimethylpropyl)-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the furan ring can engage in π-π interactions with aromatic residues in proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylfuran-3-carboxylic acid: Lacks the 2,2-dimethylpropyl group, making it less sterically hindered.

    5-(2,2-Dimethylpropyl)furan-3-carboxylic acid: Similar structure but without the methyl group on the furan ring.

    2,5-Dimethylfuran-3-carboxylic acid: Contains two methyl groups on the furan ring instead of the 2,2-dimethylpropyl group.

Uniqueness

5-(2,2-Dimethylpropyl)-2-methylfuran-3-carboxylic acid is unique due to the presence of both the 2,2-dimethylpropyl group and the carboxylic acid group on the furan ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

5-(2,2-dimethylpropyl)-2-methylfuran-3-carboxylic acid

InChI

InChI=1S/C11H16O3/c1-7-9(10(12)13)5-8(14-7)6-11(2,3)4/h5H,6H2,1-4H3,(H,12,13)

InChI Key

UMAYWENMTXRWDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)CC(C)(C)C)C(=O)O

Origin of Product

United States

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